Physicochemical Properties and Synthetic Utility of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea
Physicochemical Properties and Synthetic Utility of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea
Executive Summary
In the landscape of heterocyclic synthesis, the design of highly functionalized building blocks is paramount for the rapid generation of diverse pharmacophores. 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea (CAS: 51802-29-0) represents a highly versatile, electron-rich intermediate derived from diaminomaleonitrile (DAMN). As a Senior Application Scientist, I frequently leverage this specific urea derivative as a gateway scaffold. While historically mischaracterized in early literature, modern mechanistic studies have proven its unparalleled utility in the targeted synthesis of 8-oxopurines and 2-oxoimidazoles—core motifs in oncology and antiviral drug discovery.
This technical guide deconstructs the physicochemical profile of this compound, establishes field-proven, self-validating synthetic protocols, and maps the mechanistic logic required to harness its full potential in drug development.
Physicochemical Profiling & Structural Elucidation
The utility of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea stems from its dense array of reactive heteroatoms. The molecule features a highly polarized push-pull alkene system, flanked by two electron-withdrawing nitrile groups and an electron-donating amino group, coupled with a hydrogen-bonding urea linkage.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| IUPAC Name | 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea |
| CAS Registry Number | 51802-29-0 |
| Molecular Formula | C11H9N5O |
| Molecular Weight | 227.22 g/mol |
| Physical State | Solid (Cream/White powder) |
| Hydrogen Bond Donors | 3 (Urea NH, Urea NH, Enamine NH2) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, 2 × Nitrile N) |
| Stereochemistry | Z-isomer (Kinetic product retaining DAMN geometry) |
Data supported by commercial reference standards .
Core Synthesis Protocol: The DAMN-Isocyanate Condensation
The synthesis of the target urea relies on the nucleophilic addition of diaminomaleonitrile (DAMN) to phenyl isocyanate. The following protocol is engineered for high fidelity and relies on strict environmental controls to prevent side reactions.
Step-by-Step Methodology
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Preparation: Suspend 1.0 equivalent of DAMN in anhydrous acetonitrile (approx. 10 mL per mmol) under a dry nitrogen atmosphere.
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Causality: Anhydrous conditions are not optional; they are critical. Ambient moisture will rapidly hydrolyze the highly electrophilic phenyl isocyanate into aniline. This aniline will subsequently react with another equivalent of isocyanate to form the insoluble, yield-destroying byproduct 1,3-diphenylurea.
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Thermal Control: Submerge the reaction vessel in an ice-water bath, allowing the suspension to equilibrate to 0–4 °C.
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Causality: The nucleophilic attack of the DAMN amine onto the isocyanate carbon is highly exothermic. Strict thermal control prevents the thermal degradation of DAMN and suppresses unwanted double-addition side reactions.
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Addition: Add 1.1 equivalents of phenyl isocyanate dropwise via a gas-tight syringe over 10 minutes.
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Reaction Evolution & Self-Validation: Stir the mixture for 2 to 4 hours while maintaining the ice bath.
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Self-Validating System: This reaction validates its own progress. As the condensation proceeds, the initial DAMN suspension will evolve, and the target urea derivative will begin to precipitate as a distinct cream/white solid. This physical phase change provides immediate visual confirmation of successful conversion without requiring real-time TLC or LC-MS.
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Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold acetonitrile and diethyl ether.
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Causality: Cold acetonitrile removes unreacted DAMN and trace diphenylurea. The subsequent diethyl ether wash rapidly displaces the acetonitrile, facilitating rapid vacuum drying and preventing hydrolytic degradation during long-term storage.
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Mechanistic Re-evaluation: From Pyrimidines to Purines
For decades, the reaction of this urea derivative with aldehydes was believed to yield pyrimidino[5,4-d]pyrimidines (originally claimed by Ohtsuka in 1978). However, rigorous NMR and crystallographic reinvestigation proved this to be a structural mischaracterization. As demonstrated by , the actual products are 8-oxo-6-carboxamido-1,2-dihydropurines .
Understanding this mechanistic pathway is critical for scientists aiming to synthesize purine-based pharmacophores.
Caption: Synthetic pathway from DAMN to purine derivatives via the urea intermediate.
Protocol: Base-Catalyzed Cyclization to 8-Oxopurines
To convert the linear urea into a rigid purine scaffold, a base-catalyzed isomerization is required.
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Preparation: Suspend the synthesized 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea in analytical-grade acetone.
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Catalysis: Add a catalytic amount of triethylamine (TEA) and 1.5 equivalents of an aromatic aldehyde (e.g., 4-ethoxybenzaldehyde).
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Causality: TEA serves a critical geometric function. The starting urea is locked in the Z-configuration (inherited from DAMN). TEA deprotonates the urea, facilitating a Z-to-E isomerization around the C=C bond. This structural realignment is an absolute geometric prerequisite, bringing the urea nitrogen into proximity with the nitrile carbon for intramolecular attack.
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Cyclization & Oxidation: Stir the mixture at room temperature for 20-24 hours, leaving the vessel open to the atmosphere.
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Causality: Following the initial cyclization to the 2-oxoimidazole intermediate, atmospheric oxygen acts as a mild, traceless oxidant, driving the spontaneous aromatization to the highly stable 8-oxo-6-carboxamido-1,2-dihydropurine.
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Self-Validation & Isolation: The formation of a dense, new solid precipitate from the initially clear or lightly suspended acetone mixture serves as a visual confirmation of cyclization. The drastic shift in solubility confirms the transition from the flexible linear urea to the rigid, planar purine scaffold. Isolate via filtration and wash with diethyl ether.
Caption: Mechanistic logic of the base-catalyzed cyclization of the Z-urea intermediate.
Applications in Drug Discovery
The ability to reliably synthesize 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea provides medicinal chemists with a highly modular precursor. Because the phenyl ring of the isocyanate and the R-group of the aldehyde can be independently varied, this methodology allows for the rapid generation of vast combinatorial libraries of 8-oxopurines.
Recent advances have highlighted these purine derivatives as potent dual-target anticancer agents and selective kinase inhibitors . By mastering the physicochemical properties and the strict causality of the reaction conditions outlined above, researchers can bypass common synthetic bottlenecks (such as premature hydrolysis or failed cyclization) and accelerate the discovery of novel therapeutics.
References
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Booth, B. L., Dias, A. M., Proença, M. F., & Zaki, M. E. A. (2001). The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. The Journal of Organic Chemistry, 66(25), 8436-8441. URL:[Link]
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Al-Mulla, A. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, Royal Society of Chemistry. URL:[Link]
